2-(3,4-Dimethylbenzoyl)-6-methoxypyridine
Description
2-(3,4-Dimethylbenzoyl)-6-methoxypyridine is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a 3,4-dimethylbenzoyl group and at the 6-position with a methoxy group. Its CAS registry number is 2379322-42-4, and it is primarily utilized in research settings for synthetic and structural investigations . The compound’s key structural attributes include:
- 3,4-Dimethylbenzoyl moiety: Enhances lipophilicity and steric bulk.
Properties
IUPAC Name |
(3,4-dimethylphenyl)-(6-methoxypyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-7-8-12(9-11(10)2)15(17)13-5-4-6-14(16-13)18-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVXPPSHCNVIBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=NC(=CC=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylbenzoyl)-6-methoxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethylbenzoic acid and 6-methoxypyridine.
Acylation Reaction: The 3,4-dimethylbenzoic acid is converted to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Coupling Reaction: The acyl chloride is then reacted with 6-methoxypyridine in the presence of a base such as triethylamine (Et₃N) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylbenzoyl)-6-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like copper(I) iodide (CuI).
Major Products
Oxidation: 3,4-Dimethylbenzoic acid derivatives.
Reduction: 2-(3,4-Dimethylbenzyl)-6-methoxypyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,4-Dimethylbenzoyl)-6-methoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3,4-Dimethylbenzoyl)-6-methoxypyridine exerts its effects depends on its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact pathways involved can vary based on the specific application and target organism or system.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
The following compounds share functional or structural similarities with 2-(3,4-dimethylbenzoyl)-6-methoxypyridine:
Table 1: Structural Comparison of Selected Pyridine Derivatives
Key Observations :
Substituent Effects :
- The 3,4-dimethylbenzoyl group in the target compound distinguishes it from analogs with simpler benzoyl or phenyl groups (e.g., 6-(4-methoxyphenyl)pyridine derivatives in ). This substitution likely enhances steric hindrance and modulates solubility.
- Methoxy Positioning : The 6-methoxy group on pyridine contrasts with compounds like 4-methoxy-α,α,2-trimethylbenzeneacetic acid methyl ester , where methoxy groups are attached to benzene rings rather than pyridine.
Lipophilicity and Solubility :
- The 6-methoxy group may improve hydrogen-bonding capacity relative to non-polar substituents (e.g., methyl or chloro groups in ).
Biological Activity
2-(3,4-Dimethylbenzoyl)-6-methoxypyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be depicted as follows:
- Chemical Formula : CHN\O
- Molecular Weight : 215.25 g/mol
Anticancer Properties
Recent studies suggest that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Mechanism of Action : The compound appears to target specific signaling pathways associated with cancer progression, particularly those involving the inhibition of USP7 (Ubiquitin-Specific Protease 7), which is implicated in several malignancies. Inhibition of USP7 has been linked to increased stability of tumor suppressor proteins and decreased proliferation of cancer cells .
Neuroprotective Effects
In addition to its anticancer properties, there is evidence suggesting that this compound may possess neuroprotective effects. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.
- Research Findings : In vitro studies indicated that treatment with this compound led to a decrease in markers of oxidative stress in neuronal cultures .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Inhibits growth in multiple cancer cell lines | |
| Neuroprotective | Reduces oxidative stress markers | |
| Enzyme Inhibition | Inhibits USP7 activity |
Case Study: Anticancer Efficacy
A notable study evaluated the efficacy of this compound against breast cancer cells. The findings demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value indicating effective potency at low concentrations. The study also highlighted the compound's ability to induce apoptosis through the activation of caspase pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
